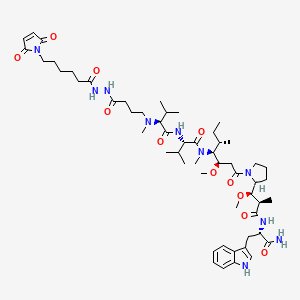

BAY 1135626

Description

Properties

Molecular Formula |

C55H86N10O11 |

|---|---|

Molecular Weight |

1063.3 g/mol |

IUPAC Name |

(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-[[4-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]hydrazinyl]-4-oxobutyl]-methylamino]-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |

InChI |

InChI=1S/C55H86N10O11/c1-12-35(6)50(42(75-10)31-47(70)64-29-18-22-41(64)51(76-11)36(7)53(72)58-40(52(56)71)30-37-32-57-39-21-16-15-20-38(37)39)63(9)55(74)48(33(2)3)59-54(73)49(34(4)5)62(8)27-19-24-44(67)61-60-43(66)23-14-13-17-28-65-45(68)25-26-46(65)69/h15-16,20-21,25-26,32-36,40-42,48-51,57H,12-14,17-19,22-24,27-31H2,1-11H3,(H2,56,71)(H,58,72)(H,59,73)(H,60,66)(H,61,67)/t35-,36+,40-,41-,42+,48-,49-,50-,51+/m0/s1 |

InChI Key |

WKLHCCJTASJGSQ-LYBNSWTHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCC(=O)NNC(=O)CCCCCN4C(=O)C=CC4=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCC(=O)NNC(=O)CCCCCN4C(=O)C=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to BAY 1135626 in the Context of the Antibody-Drug Conjugate Lupartumab Amadotin (BAY 1129980)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of BAY 1135626, the monoclonal antibody component of the antibody-drug conjugate (ADC) Lupartumab Amadotin (BAY 1129980). We will delve into its molecular interactions, cellular fate, and the subsequent cytotoxic effects of the conjugated payload, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Executive Summary

This compound is a fully human IgG1 monoclonal antibody that serves as the targeting moiety in the antibody-drug conjugate Lupartumab Amadotin (BAY 1129980).[1] The therapeutic strategy of this ADC hinges on the high specificity of this compound for C4.4A (also known as LYPD3), a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), while having limited expression in normal tissues. Lupartumab Amadotin comprises three key components: the this compound antibody, a potent auristatin W derivative as the cytotoxic payload, and a stable, non-cleavable alkyl hydrazide linker that connects them.[2][3] The mechanism of action is a multi-step process initiated by the binding of this compound to C4.4A, leading to the internalization of the ADC and the targeted delivery of the cytotoxic agent to cancer cells.

The Targeting Component: this compound

This compound is the cornerstone of Lupartumab Amadotin's targeted therapy. Its primary role is to selectively identify and bind to C4.4A-expressing tumor cells.

Binding Affinity and Specificity

The efficacy of this compound as a targeting agent is fundamentally linked to its high affinity and specificity for the C4.4A antigen. While specific dissociation constants (Kd) are not publicly available, the half-maximal effective concentration (EC50) for binding of the parental antibody to C4.4A has been determined to be 0.8 nmol/L, indicating a strong binding interaction. This high affinity ensures that the ADC preferentially accumulates at the tumor site, minimizing off-target effects.

The Antibody-Drug Conjugate: Lupartumab Amadotin (BAY 1129980)

Lupartumab Amadotin is the complete therapeutic entity, where the targeting specificity of this compound is coupled with the potent cell-killing ability of an auristatin derivative.

Molecular Composition

The ADC has a drug-to-antibody ratio (DAR) of approximately 4, meaning on average, four molecules of the auristatin payload are attached to each this compound antibody. This conjugation is achieved via a non-cleavable alkyl hydrazide linker attached to cysteine residues on the antibody.

Mechanism of Action: From Binding to Cytotoxicity

The antitumor activity of Lupartumab Amadotin is a sequential process that relies on the coordinated function of each of its components.

Binding and Internalization

The process begins with the binding of the this compound component of the ADC to C4.4A on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-C4.4A complex. The internalization of the fluorescently-labeled C4.4A antibody into hC4.4A:A549 cells was observed to have a half-maximum signal intensity at approximately 55 minutes, demonstrating efficient uptake.

Lysosomal Trafficking and Payload Release

Following internalization, the ADC-C4.4A complex is trafficked to the lysosomes. Inside the acidic environment of the lysosome, the antibody portion of the ADC is degraded by proteases, leading to the release of the active metabolites of the auristatin payload, BAY 1112179 and BAY 1136309.

Cytotoxicity through Microtubule Disruption

The released auristatin W derivative is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo efficacy of Lupartumab Amadotin (BAY 1129980).

Table 1: In Vitro Potency of Lupartumab Amadotin (BAY 1129980)

| Cell Line | Cancer Type | C4.4A Expression | IC50 (nM) |

| hC4.4A:A549 | Lung Cancer (transfected) | High | 0.05 |

| mock:A549 | Lung Cancer (control) | Negative | >100 |

| NCI-H292 | Lung Mucoepidermoid Carcinoma | Endogenous | 0.6 |

Table 2: In Vivo Efficacy of Lupartumab Amadotin (BAY 1129980) in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Minimum Effective Dose (mg/kg) | Outcome |

| NCI-H292 | NSCLC | Q4D x 3, i.v. | 1.9 | Dose-dependent tumor growth inhibition |

| PDX Models (various) | NSCLC | Q4D x 3, i.v. | 7.5 - 15 | C4.4A target-dependent antitumor efficacy |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of Lupartumab Amadotin.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of Lupartumab Amadotin (e.g., 0.001-100 nM) for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Antibody Internalization Assay

Objective: To visualize and quantify the internalization of the antibody-ADC complex.

Methodology:

-

The this compound antibody is labeled with a pH-sensitive fluorescent dye (e.g., CypHer5E) that exhibits increased fluorescence in acidic environments like lysosomes.

-

C4.4A-positive cells are incubated with the fluorescently labeled antibody.

-

Live-cell imaging is performed over time using a high-content imaging system (e.g., INCell Analyzer 1000) to monitor the increase in intracellular fluorescence.

-

The rate of internalization is determined by quantifying the fluorescence intensity inside the cells over time.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.

Caption: The sequential mechanism of action of Lupartumab Amadotin (BAY 1129980).

Caption: A simplified workflow for the in vitro characterization of Lupartumab Amadotin.

References

The Potential of BAY 1135626 in Anti-Tumor Research: A Technical Guide to the Antibody-Drug Conjugate BAY 1129980

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics. BAY 1135626 serves as a key component in the synthesis of one such ADC, BAY 1129980 (also known as Lupartumab Amadotin). This technical guide provides an in-depth overview of the preclinical anti-tumor research centered on BAY 1129980, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation. The primary focus of this document is on the ADC, BAY 1129980, which is the active anti-tumor agent.

Core Components and Mechanism of Action

BAY 1129980 is a meticulously engineered ADC comprising three key components:

-

The Antibody: A fully human monoclonal antibody that specifically targets C4.4a (also known as LYPD3), a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), but with limited expression in healthy tissues.[1][2][3]

-

The Linker: A stable, non-cleavable linker that connects the antibody to the cytotoxic payload. This ensures that the payload remains attached to the antibody until the ADC is internalized by the target cancer cell, minimizing off-target toxicity.

-

The Payload: A potent anti-mitotic agent, an auristatin derivative.[1] Once inside the cancer cell, the auristatin payload is released and disrupts the microtubule network, a critical component of the cellular skeleton. This interference with microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

The targeted delivery of the potent auristatin payload via the C4.4a-specific antibody allows for a highly localized anti-tumor effect, sparing healthy cells and potentially leading to a wider therapeutic window compared to traditional chemotherapy.

Signaling Pathway of C4.4A (LYPD3) and the ADC's Mechanism of Action

C4.4A (LYPD3) is a glycosylphosphatidylinositol (GPI)-anchored protein that has been implicated in tumor progression, including cell migration and invasion.[4] While the complete downstream signaling cascade of LYPD3 is still under active investigation, studies have shown its association with key oncogenic pathways such as PI3K/AKT and MAPK/ERK. Overexpression of LYPD3 is correlated with poor prognosis in several cancers.

The mechanism of action of BAY 1129980 can be visualized as a multi-step process:

-

Target Binding: The antibody component of BAY 1129980 specifically binds to the C4.4a protein on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-C4.4a complex is internalized by the cell through endocytosis.

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The harsh lysosomal environment degrades the antibody, releasing the auristatin payload into the cytoplasm.

-

Microtubule Disruption: The released auristatin binds to tubulin, the building block of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to G2/M phase cell cycle arrest.

-

Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Quantitative Data Summary

The anti-tumor activity of BAY 1129980 has been evaluated in a range of preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-Proliferative Activity of BAY 1129980

| Cell Line | Cancer Type | C4.4a Expression | IC50 (nM) | Reference |

| hC4.4A:A549 | Non-Small Cell Lung Cancer (Transfected) | High | 0.05 | |

| mock:A549 | Non-Small Cell Lung Cancer (Control) | Negative | >100 | |

| NCI-H292 | Non-Small Cell Lung Cancer | Endogenous | 0.1 - 1.0 | |

| NCI-H322 | Non-Small Cell Lung Cancer | Endogenous | 1.0 - 10 | |

| FaDu | Head and Neck Cancer | Endogenous | 0.1 - 1.0 | |

| SCaBER | Bladder Cancer | Endogenous | 1.0 - 10 | |

| HCT-116 | Colon Cancer | Endogenous | >100 |

Table 2: In Vivo Anti-Tumor Efficacy of BAY 1129980 in Xenograft Models

| Model Type | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| NCI-H292 (Cell Line Derived) | Non-Small Cell Lung Cancer | 1.9 - 15 mg/kg, i.v., Q4Dx3 | Dose-dependent TGI, with tumor stasis at higher doses | |

| NCI-H322 (Cell Line Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI | |

| Lu7064 (Patient-Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI | |

| Lu7126 (Patient-Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI | |

| Lu7433 (Patient-Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI | |

| Lu7466 (Patient-Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of BAY 1129980.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., A549, NCI-H292)

-

Complete cell culture medium

-

BAY 1129980 (and control compounds)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of BAY 1129980 and control compounds in complete culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Luminescence Measurement:

-

Equilibrate the plates to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) using a non-linear regression analysis.

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of BAY 1129980 in a living organism.

Materials:

-

Immunodeficient mice (e.g., female BALB/c nude mice)

-

Human cancer cells (e.g., NCI-H292) or patient-derived tumor fragments

-

Matrigel (optional, for cell line-derived xenografts)

-

BAY 1129980 (and vehicle control)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Cell Line-Derived Xenografts (CDX):

-

Harvest and resuspend cancer cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Patient-Derived Xenografts (PDX):

-

Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of each mouse.

-

-

-

Tumor Growth and Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer BAY 1129980 intravenously (i.v.) at the specified doses and schedule (e.g., 7.5 mg/kg, every 4 days for 3 doses).

-

Administer the vehicle control to the control group using the same schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Conclusion

The preclinical data for BAY 1129980, an antibody-drug conjugate synthesized using this compound, demonstrates its potential as a targeted anti-tumor agent. Its mechanism of action, which combines the specificity of a monoclonal antibody against the C4.4a antigen with the potent cytotoxicity of an auristatin payload, has shown significant efficacy in both in vitro and in vivo models of various cancers, particularly non-small cell lung cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising therapeutic candidate. A Phase I clinical trial of BAY 1129980 is ongoing.

References

- 1. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dose-escalation Study of Lupartumab Amadotin (BAY1129980) [clinicaltrials.stanford.edu]

- 4. What are LYPD3 inhibitors and how do they work? [synapse.patsnap.com]

Technical Guide: BAY 1129980, an Anti-C4.4a Antibody-Drug Conjugate, and its Precursor BAY 1135626

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibody-drug conjugate (ADC) BAY 1129980, also known as Lupartumab amadotin, with a focus on its synthesis from the precursor antibody BAY 1135626, its mechanism of action, and key preclinical data.

Introduction

BAY 1129980 is an investigational antibody-drug conjugate designed for the targeted treatment of tumors expressing C4.4a (also known as LYPD3), a protein found on the surface of various cancer cells with limited expression in healthy tissues.[1][2][3] The ADC consists of three main components:

-

The Antibody (this compound): A fully human IgG1 monoclonal antibody that specifically targets the C4.4a antigen.[3]

-

The Payload: A highly potent derivative of auristatin W, a microtubule-disrupting agent.[4]

-

The Linker: A noncleavable alkyl hydrazide linker that connects the antibody to the payload.

This guide will detail the synthesis of BAY 1129980 from its precursor, summarize its preclinical efficacy, and illustrate its mechanism of action.

Synthesis of BAY 1129980 from this compound

The generation of the C4.4A-ADC, BAY 1129980, involves the covalent conjugation of an auristatin W derivative to the precursor antibody, this compound (also referred to as C4.4A-Ab). The process utilizes the cysteine side chains of the antibody for attachment of the linker-payload. The resulting ADC has an average drug-to-antibody ratio (DAR) of approximately 4.

Experimental Protocol: Synthesis of BAY 1129980

The synthesis of BAY 1129980 from the auristatin W derivative and the C4.4A antibody (this compound) is a multi-step process.

Materials:

-

This compound (C4.4A-Ab) in a suitable buffer

-

Auristatin W derivative with a linker terminating in a reactive group for cysteine conjugation

-

Reducing agent (e.g., TCEP)

-

Quenching reagent

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Antibody Reduction: The interchain disulfide bonds of this compound are partially reduced using a controlled amount of a reducing agent to expose free thiol groups on cysteine residues.

-

Conjugation: The auristatin W derivative-linker is added to the reduced antibody solution. The reactive group on the linker forms a covalent bond with the free thiol groups of the antibody. The reaction is allowed to proceed under controlled temperature and pH to achieve the desired drug-to-antibody ratio.

-

Quenching: A quenching reagent is added to cap any unreacted thiol groups on the antibody.

-

Purification: The resulting ADC, BAY 1129980, is purified from unconjugated antibody, free linker-payload, and other reaction components using a suitable chromatography method, such as size exclusion chromatography.

-

Characterization: The purified BAY 1129980 is characterized to determine the drug-to-antibody ratio (DAR) and purity using techniques like reversed-phase HPLC and size exclusion chromatography coupled with multiangle light scattering (SEC-MALS).

Mechanism of Action

The mechanism of action of BAY 1129980 begins with the specific binding of the antibody component to the C4.4a antigen on the surface of tumor cells. This is followed by internalization of the ADC-antigen complex.

Signaling Pathway of Auristatin W-Induced Apoptosis

Once internalized, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the auristatin W payload into the cytoplasm. The auristatin W then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Mechanism of action of BAY 1129980.

The disruption of microtubules triggers a cascade of signaling events that ultimately lead to programmed cell death. This involves the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins.

Caption: Auristatin-induced apoptotic signaling pathway.

Preclinical Data

In Vitro Efficacy

BAY 1129980 has demonstrated potent and selective anti-proliferative activity against C4.4a-expressing cancer cell lines.

| Cell Line | C4.4a Expression | IC50 (nM) | Reference |

| hC4.4A:A549 | Transfected | 0.05 | |

| mock:A549 | Negative | >100 | |

| NCI-H292 | Endogenous | 0.6 | |

| NCI-H322 | Endogenous | 1.1 | |

| FaDu | Endogenous | 1.1 | |

| BxPC3 | Endogenous | 1.2 | |

| SCC-4 | Endogenous | 2.5 | |

| SCaBER | Endogenous | 10.3 |

In Vivo Efficacy

In vivo studies using xenograft models have shown significant anti-tumor activity of BAY 1129980.

| Xenograft Model | C4.4a Expression Level | Treatment | Tumor Growth Inhibition (%) | Reference |

| NCI-H292 | High | 7.5 mg/kg, Q4Dx3 | Not specified, but significant tumor growth delay | |

| NCI-H322 | High | 7.5 mg/kg, Q4Dx3 | Not specified, but significant tumor growth delay | |

| Lu7466 (PDX) | High | 15 mg/kg, Q4Dx3 | Not specified, but superior to docetaxel | |

| Lu7126 (PDX) | Medium | 15 mg/kg, Q4Dx3 | Not specified, but showed anti-tumor activity | |

| Lu7343 (PDX) | Low | 15 mg/kg, Q4Dx3 | Minimal effect | |

| Lu7700 (PDX) | Negative | 15 mg/kg, Q4Dx3 | No effect |

Experimental Protocols

In Vitro Cytotoxicity Assay

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of BAY 1129980, a non-targeting control ADC, and the unconjugated antibody (this compound) for 72 hours.

-

Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.

In Vivo Xenograft Studies

Protocol:

-

Tumor Implantation: Human cancer cell lines or patient-derived xenograft (PDX) fragments are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment: Mice are randomized into treatment groups and administered BAY 1129980, a control ADC, or vehicle intravenously according to a specified dosing schedule (e.g., every 4 days for 3 doses).

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: Anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group.

Conclusion

BAY 1129980 is a potent and selective anti-C4.4a ADC constructed from the precursor antibody this compound. Its mechanism of action, involving targeted delivery of an auristatin W derivative and subsequent microtubule disruption, leads to significant anti-tumor activity in preclinical models of C4.4a-expressing cancers. The detailed protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to BAY 1135626 and its Link to the Auristatin-Based ADC, BAY 1129980

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1135626 serves as a crucial component in the synthesis of BAY 1129980, a potent, investigational antibody-drug conjugate (ADC).[1][2][3] This technical guide provides a comprehensive overview of BAY 1129980, focusing on its molecular composition, mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The core of this ADC technology lies in the targeted delivery of a highly cytotoxic auristatin payload to cancer cells expressing the C4.4a (LYPD3) antigen, a promising target in non-small cell lung cancer (NSCLC).[4][5]

The Core Components of the Auristatin-Based ADC, BAY 1129980

BAY 1129980 is a complex molecule engineered for selective cancer cell killing. Its structure comprises three key components:

-

The Monoclonal Antibody: A fully human immunoglobulin G1 (IgG1) that specifically targets the C4.4a (LYPD3) protein. C4.4a is a cell surface protein that is overexpressed in various cancers, including a high prevalence in the squamous cell carcinoma subtype of NSCLC, while having limited expression in normal tissues.

-

The Linker: A non-cleavable alkyl hydrazide linker. This stable linker ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity. The payload is only released after the ADC has been internalized by the target cancer cell.

-

The Payload: A novel, highly potent derivative of auristatin W. Auristatins are a class of synthetic antineoplastic agents that are derivatives of the natural product dolastatin 10. They exert their cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

While the precise chemical structure of this compound is not publicly available, it is understood to be a precursor used in the production of the C4.4A-targeting monoclonal antibody component of BAY 1129980.

Mechanism of Action: From Targeting to Cell Death

The therapeutic strategy of BAY 1129980 is a multi-step process designed for targeted cytotoxicity.

dot

The C4.4a-LKB1 Signaling Axis: A Potential Pathway for Therapeutic Intervention

Recent research suggests a connection between the expression of C4.4a (LYPD3) and the liver kinase B1 (LKB1) tumor suppressor pathway. LKB1 is a serine/threonine kinase that plays a critical role in regulating cell metabolism, growth, and polarity. Loss-of-function mutations in LKB1 are frequently observed in NSCLC and are associated with tumor progression and metastasis. Studies have shown that LKB1 can negatively regulate the transcription of LYPD3. This suggests that in LKB1-deficient tumors, the upregulation of C4.4a may contribute to a more aggressive phenotype. This inverse correlation presents a therapeutic opportunity for ADCs like BAY 1129980, which can specifically target the highly expressed C4.4a on these tumor cells.

dot

Preclinical Efficacy of BAY 1129980

The antitumor activity of BAY 1129980 has been evaluated in a range of preclinical models, demonstrating its potency and selectivity.

In Vitro Studies

The in vitro cytotoxicity of BAY 1129980 was assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the ADC's potent and target-dependent activity.

| Cell Line | C4.4a Expression | IC50 (nM) | Reference |

| hC4.4A:A549 (transfected) | High | 0.05 | |

| mock:A549 (control) | None | >100 | |

| NCI-H292 (NSCLC) | Endogenous | 0.6 |

In Vivo Studies

The in vivo efficacy of BAY 1129980 was investigated in mouse xenograft models using both cell line-derived tumors and patient-derived xenografts (PDXs).

| Xenograft Model | Tumor Type | Treatment and Dose | Outcome | Reference |

| NCI-H292 | NSCLC | 1.9 - 7.5 mg/kg (i.v.) | Dose-dependent tumor growth inhibition | |

| NCI-H292 | NSCLC | 15 mg/kg (i.v.) | Marked delay in tumor growth | |

| NSCLC PDX Models | NSCLC | 7.5 and 15 mg/kg (i.v.) | C4.4a target-dependent antitumor efficacy |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the preclinical evaluation of BAY 1129980.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

dot

Protocol Steps:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of BAY 1129980 (e.g., ranging from 0.001 to 100 nM).

-

Following a 72-hour incubation period, CellTiter-Glo® reagent is added to each well.

-

The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal.

-

Luminescence is measured using a plate reader.

-

The data is then analyzed to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Studies

These studies involve the transplantation of human tumor cells or tissues into immunodeficient mice to evaluate the antitumor efficacy of a drug candidate in a living organism.

dot

Protocol Steps:

-

Tumor Implantation: Human NSCLC cells (e.g., NCI-H292) or fragments from a patient-derived tumor are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into different treatment groups and are administered BAY 1129980 intravenously at various doses and schedules (e.g., 1.9-15 mg/kg).

-

Monitoring: Tumor volume and the general health of the mice are monitored regularly throughout the study.

-

Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

BAY 1129980, an auristatin-based ADC synthesized from this compound, represents a promising therapeutic strategy for NSCLC and other C4.4a-expressing cancers. Its design, which combines the high specificity of a monoclonal antibody with the potent cytotoxicity of an auristatin payload, allows for targeted tumor cell killing while minimizing systemic toxicity. The preclinical data strongly support its continued development, and the link to the LKB1 pathway may provide a biomarker-driven approach to patient selection in future clinical trials. This technical guide provides a foundational understanding of this innovative ADC for researchers and professionals in the field of oncology drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cenmed.com [cenmed.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of BAY 1135626 and its Conjugate BAY 1129980

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of BAY 1135626, a human monoclonal antibody targeting C4.4a (also known as LYPD3), and its corresponding antibody-drug conjugate (ADC), BAY 1129980 (Lupartumab Amadotin). This compound serves as the targeting moiety for the delivery of a potent auristatin-based cytotoxic payload. This document details the mechanism of action, quantitative biological data from in vitro and in vivo studies, and the experimental protocols utilized in these assessments. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical efficacy and mode of action of this ADC.

Introduction

This compound is a fully human IgG1 monoclonal antibody that specifically targets C4.4a (LYPD3), a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), particularly the squamous cell carcinoma subtype, as well as head and neck, esophageal, and bladder cancers.[1][2] Due to its limited expression in normal tissues, C4.4a presents an attractive target for cancer therapy.

BAY 1129980 is an antibody-drug conjugate composed of this compound linked to a highly potent auristatin derivative, Monomethyl auristatin E (MMAE), via a noncleavable linker.[3] This ADC is designed to selectively deliver the cytotoxic payload to C4.4a-expressing tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

Mechanism of Action

The therapeutic activity of BAY 1129980 is a multi-step process that relies on the specific targeting of C4.4a-expressing cells and the potent cytotoxic effect of the auristatin payload.

2.1. Targeting and Internalization

The this compound component of the ADC binds to the C4.4a receptor on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized by the cell.

2.2. Payload Release and Cytotoxicity

Following internalization, the ADC is trafficked to the lysosome. Inside the lysosome, the antibody is degraded, leading to the release of the MMAE payload. Free MMAE then disrupts the intracellular microtubule network by inhibiting tubulin polymerization.[4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5]

2.3. C4.4a (LYPD3) Signaling

C4.4a (LYPD3) is a glycosylphosphatidylinositol (GPI)-anchored protein implicated in cell adhesion, migration, and invasion. Its overexpression in cancer is associated with the activation of pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. The direct signaling consequences of this compound binding to C4.4a are a subject of ongoing research.

Quantitative Biological Data

The biological activity of BAY 1129980 has been evaluated in a series of preclinical in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of BAY 1129980

| Cell Line | Cancer Type | C4.4a Expression | IC50 (nM) |

| hC4.4A:A549 | Lung Cancer (transfected) | High | 0.05 |

| mock:A549 | Lung Cancer (control) | Negative | >100 |

| NCI-H292 | Non-Small Cell Lung Cancer | Endogenous | Sub-nanomolar range |

| NCI-H322 | Non-Small Cell Lung Cancer | Endogenous | Sub-nanomolar range |

Table 2: In Vivo Antitumor Efficacy of BAY 1129980 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| NCI-H292 | Non-Small Cell Lung Cancer | 1.9-15 mg/kg, IV, Q4D x 3 | Dose-dependent tumor growth inhibition; MED of 1.9 mg/kg. |

| NCI-H322 | Non-Small Cell Lung Cancer | Not specified | Potent and selective antitumor activity. |

| Lu7433 (PDX) | Lung Squamous Cell Carcinoma | Not specified | Potent and selective antitumor activity. |

| Lu7343 (PDX) | Lung Squamous Cell Carcinoma | Not specified | Potent and selective antitumor activity. |

| Lu7064 (PDX) | Pleomorphic Lung Cancer | Not specified | Potent and selective antitumor activity. |

PDX: Patient-Derived Xenograft; MED: Minimum Effective Dose

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 1129980 in cancer cell lines.

Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, NCI-H292, NCI-H322) are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of BAY 1129980 or a control ADC for 72 hours.

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

-

Incubation and Lysis: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate luminometer.

-

Data Analysis: The relative luminescence units (RLU) are converted to percentage of viable cells relative to untreated controls. The IC50 values are calculated using a non-linear regression model.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of BAY 1129980 in mouse models of human cancer.

Protocol:

-

Animal Models: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

-

Tumor Inoculation: Human cancer cells (e.g., NCI-H292) or patient-derived tumor fragments are subcutaneously implanted into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: BAY 1129980 is administered intravenously (IV) at specified doses and schedules (e.g., every 4 days for 3 cycles). Control groups receive vehicle or a non-targeting ADC.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

-

Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups.

Visualizations

Diagram 1: BAY 1129980 Mechanism of Action

Caption: Mechanism of action of the antibody-drug conjugate BAY 1129980.

Diagram 2: C4.4a (LYPD3) Associated Signaling Pathways

References

BAY 1135626's Role in the Development of a Novel Antibody-Drug Conjugate for Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the relevance of BAY 1135626 in the context of non-small cell lung cancer (NSCLC) research and development. While not a therapeutic agent in itself, this compound is a critical component in the synthesis of Lupartumab Amadotin (BAY 1129980), an antibody-drug conjugate (ADC) that has been investigated for the treatment of NSCLC. This document will delve into the core of BAY 1129980's mechanism of action, its molecular target, preclinical efficacy, and the experimental methodologies employed in its evaluation.

Introduction: From Component to Conjugate

This compound is a key constituent of the fully human C4.4A (LYPD3)-targeting monoclonal antibody component of the ADC, Lupartumab Amadotin (BAY 1129980)[1]. The therapeutic strategy of BAY 1129980 revolves around the specific targeting of C4.4A, a protein overexpressed in various cancers, including a significant subset of NSCLC, and delivering a potent cytotoxic payload to these cancer cells[2][3].

The ADC, BAY 1129980, comprises three main parts:

-

A fully human IgG1 monoclonal antibody that specifically recognizes and binds to C4.4A.

-

A highly potent auristatin derivative, which is a microtubule-disrupting agent, as the cytotoxic payload.

-

A non-cleavable alkyl hydrazide linker that connects the antibody to the auristatin derivative[2][3].

The stability and specificity of this construct are paramount to its therapeutic window, aiming to maximize efficacy on tumor tissue while minimizing off-target toxicity.

The Molecular Target: C4.4A (LYPD3) in NSCLC

C4.4A, also known as Ly6/PLAUR domain-containing protein 3 (LYPD3), is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein. Its expression in healthy tissues is limited, primarily found in skin keratinocytes and esophageal endothelial cells. However, it is significantly overexpressed in several cancer types.

In NSCLC, C4.4A expression is particularly prevalent in the squamous cell carcinoma (SCC) subtype. Studies have shown that a high percentage of NSCLC-SCC samples are positive for C4.4A. This differential expression pattern makes C4.4A an attractive target for ADC-based therapies, offering a potential avenue for selective cancer cell killing. The expression of C4.4A has been linked to a malignant phenotype and poor prognosis in NSCLC, suggesting its involvement in tumor progression and invasion.

Mechanism of Action of BAY 1129980

The therapeutic effect of BAY 1129980 is initiated by the high-affinity binding of its antibody component to the C4.4A protein on the surface of NSCLC cells. This is followed by the internalization of the ADC-C4.4A complex. Once inside the cell, the ADC is trafficked to lysosomes, where the degradation of the antibody releases the auristatin payload. The freed auristatin then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis.

Preclinical Efficacy of BAY 1129980 in NSCLC Models

The anti-tumor activity of BAY 1129980 has been evaluated in various preclinical models of NSCLC, including cell lines and patient-derived xenografts (PDXs).

In vitro studies have demonstrated the potent and selective anti-proliferative effects of BAY 1129980 on C4.4A-expressing cancer cell lines.

| Cell Line | Cancer Type | C4.4A Expression | IC50 (nM) of BAY 1129980 | Reference |

| hC4.4A:A549 | NSCLC (transfected) | High | Potent Inhibition | |

| mock:A549 | NSCLC | Negative | No significant inhibition | |

| NCI-H292 | NSCLC | Endogenous | Potent Inhibition | |

| NCI-H322 | NSCLC | Endogenous | Potent Inhibition |

Data summarized from published preclinical studies.

The in vivo efficacy of BAY 1129980 has been demonstrated in several NSCLC xenograft models, where treatment resulted in significant tumor growth inhibition. The level of C4.4A expression was found to correlate with the in vivo efficacy of the ADC.

| Model | Cancer Type | Treatment | Outcome | Reference |

| NCI-H292 Xenograft | NSCLC | BAY 1129980 (1.9-15 mg/kg, i.v.) | Dose-dependent tumor growth inhibition. Superior efficacy compared to cisplatin and paclitaxel. | |

| NCI-H322 Xenograft | NSCLC | BAY 1129980 | Significant tumor growth inhibition. | |

| NSCLC PDX Models (Lu7064, Lu7126, Lu7433, Lu7466) | NSCLC | BAY 1129980 (7.5 and 15 mg/kg, i.v.) | C4.4A target-dependent anti-tumor efficacy. |

Data summarized from published preclinical studies.

Furthermore, combination studies with standard-of-care chemotherapy, such as cisplatin, have shown additive anti-tumor effects in NSCLC models. Repeated dosing of BAY 1129980 was also well-tolerated in these preclinical models.

Experimental Protocols

The evaluation of BAY 1129980 involved a series of standard and specialized experimental protocols to determine its efficacy and mechanism of action.

-

Objective: To determine the cytotoxic effect of BAY 1129980 on NSCLC cell lines.

-

Method:

-

NSCLC cells (e.g., NCI-H292, or C4.4A-transfected A549) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of BAY 1129980 (e.g., 0.001-100 nM) for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

-

Objective: To evaluate the anti-tumor efficacy of BAY 1129980 in a living organism.

-

Method:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human NSCLC cells (e.g., NCI-H292) or implanted with patient-derived tumor fragments (PDX).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

BAY 1129980 is administered intravenously (i.v.) at various doses and schedules (e.g., 1.9-15 mg/kg, every 4 days for 3 doses).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for C4.4A expression).

-

Clinical Development

Based on the promising preclinical data, a Phase I clinical trial (NCT02134197) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY 1129980 in patients with advanced solid tumors known to express C4.4A, including NSCLC. The study was a dose-escalation trial to determine the recommended Phase II dose.

Conclusion

While this compound is not a direct therapeutic agent for NSCLC, its incorporation into the antibody-drug conjugate Lupartumab Amadotin (BAY 1129980) highlights its significance in the development of targeted cancer therapies. The preclinical data for BAY 1129980 demonstrated a potent and selective anti-tumor effect in C4.4A-expressing NSCLC models, providing a strong rationale for its clinical investigation. The development of ADCs like BAY 1129980 underscores the importance of identifying and validating tumor-specific antigens such as C4.4A to enable the targeted delivery of highly potent cytotoxic agents, thereby potentially improving the therapeutic index compared to traditional chemotherapy. Further clinical evaluation is necessary to fully elucidate the therapeutic potential of this approach in patients with non-small cell lung cancer.

References

Methodological & Application

Application Notes and Protocols: Synthesis of BAY 1129980 from BAY 1135626

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of BAY 1129980, an antibody-drug conjugate (ADC), from its precursor components: the C4.4A-targeting monoclonal antibody BAY 1135626 and a potent auristatin W derivative. The synthesis involves a multi-step process including partial reduction of the antibody, conjugation with the linker-payload, and subsequent purification and characterization of the final ADC product. All quantitative data pertaining to the characterization of BAY 1129980 are summarized, and relevant experimental workflows are visually represented.

Introduction

BAY 1129980 is an investigational antibody-drug conjugate designed for targeted therapy of C4.4A-expressing tumors. It comprises a fully human IgG1 monoclonal antibody, this compound, which specifically targets the C4.4A (LYPD3) antigen, conjugated to a highly potent auristatin W derivative. The linkage is achieved through a stable, non-cleavable alkyl hydrazide linker attached to the cysteine residues of the antibody. This targeted delivery of a cytotoxic payload aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.

Data Summary

The following table summarizes the key quantitative characteristics of the synthesized BAY 1129980 ADC.

| Parameter | Value | Method of Analysis |

| Antibody Component | This compound (anti-C4.4A hIgG1) | - |

| Linker-Payload | Auristatin W derivative | - |

| Linker Type | Non-cleavable alkyl hydrazide | - |

| Average Drug-to-Antibody Ratio (DAR) | ~4 | Reversed-Phase HPLC |

| Purity | High | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |

Experimental Protocol: Synthesis of BAY 1129980

This protocol is based on the methodology described in the supplementary materials of the publication by Willuda J, et al. Mol Cancer Ther. 2017 May;16(5):893-904.

Materials:

-

This compound (anti-C4.4A human IgG1 antibody)

-

Auristatin W derivative with a non-cleavable alkyl hydrazide linker

-

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

-

Quenching agent

-

Purification system (e.g., Size Exclusion Chromatography)

-

Analytical instrumentation (RP-HPLC, SEC-MALS)

-

Reaction buffers and solvents

Procedure:

-

Partial Reduction of this compound:

-

The interchain disulfide bonds of the this compound antibody are partially reduced to generate free thiol groups for conjugation.

-

The antibody is incubated with a controlled molar excess of a reducing agent (e.g., TCEP) in a suitable reaction buffer.

-

The reaction is allowed to proceed for a specific duration at a controlled temperature to achieve the desired degree of reduction, which will influence the final drug-to-antibody ratio.

-

-

Conjugation Reaction:

-

The activated auristatin W derivative (linker-payload) is added to the solution containing the partially reduced this compound.

-

The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

The reaction is incubated for a set time under controlled conditions to ensure efficient conjugation.

-

-

Quenching of the Reaction:

-

A quenching agent is added to the reaction mixture to cap any unreacted thiol groups and to stop the conjugation process.

-

-

Purification of BAY 1129980:

-

The resulting BAY 1129980 ADC is purified from unconjugated antibody, excess linker-payload, and other reaction components.

-

Size Exclusion Chromatography (SEC) is a commonly used method for this purification step, separating molecules based on their size.

-

-

Characterization of BAY 1129980:

-

The purified BAY 1129980 is characterized to determine its key properties.

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Purity and Aggregation: The purity of the ADC and the presence of any aggregates are assessed using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

-

Visualizations

Experimental Workflow for BAY 1129980 Synthesis

Caption: Workflow for the synthesis and characterization of BAY 1129980.

Signaling Pathway and Mechanism of Action

Caption: Cellular mechanism of action of BAY 1129980.

Application Notes and Protocols for BAY 1135626 in In Vitro Assays

These application notes provide detailed protocols and guidelines for the dissolution and handling of BAY 1135626 for use in in vitro research applications. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fully human monoclonal antibody that targets C4.4A (LYPD3), a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), while having limited expression in normal tissues.[1][2][3] It is a crucial component of the antibody-drug conjugate (ADC) Lupartumab Amadotin (BAY 1129980), where it is conjugated to a potent auristatin derivative that disrupts microtubules.[4][5] The primary role of this compound in this context is to selectively deliver the cytotoxic payload to C4.4A-expressing cancer cells.

While the anti-proliferative effects in cell-based assays are attributed to the complete ADC (BAY 1129980), which has shown high potency with IC50 values in the subnanomolar range, the antibody this compound itself can be utilized in in vitro assays for various purposes, such as binding studies, internalization assays, or as a control agent.

Data Presentation

The following table summarizes the key characteristics of this compound and the corresponding antibody-drug conjugate, BAY 1129980.

| Feature | This compound | Lupartumab Amadotin (BAY 1129980) |

| Molecule Type | Fully human IgG1 monoclonal antibody | Antibody-Drug Conjugate (ADC) |

| Target | C4.4A (LYPD3) | C4.4A (LYPD3) |

| Conjugate | None | Auristatin derivative (microtubule inhibitor) |

| Primary In Vitro Use | Binding assays, internalization studies, control | Cytotoxicity assays, proliferation assays |

| Reported IC50 | Not applicable (as a standalone antibody for cytotoxicity) | 0.05 nM in hC4.4A:A549 cells |

Experimental Protocols

Protocol for Reconstitution and Handling of Lyophilized this compound Antibody

This protocol outlines the procedure for reconstituting lyophilized this compound antibody for use in in vitro assays. It is crucial to handle antibodies under sterile conditions to prevent contamination.

Materials:

-

Lyophilized this compound antibody

-

Sterile, pyrogen-free water or sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-equilibration: Before opening, allow the vial of lyophilized antibody to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the product.

-

Reconstitution:

-

Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

-

Carefully open the vial in a sterile environment (e.g., a laminar flow hood).

-

Refer to the manufacturer's datasheet for the recommended volume of solvent to add. If not specified, a common practice is to reconstitute to a stock concentration of 1 mg/mL. For example, for 1 mg of antibody, add 1 mL of sterile PBS.

-

Gently add the recommended volume of sterile PBS (or water) to the vial.

-

To dissolve, gently swirl the vial or pipette the solution up and down slowly. Avoid vigorous shaking or vortexing , as this can cause denaturation and aggregation of the antibody.

-

Allow the vial to sit at room temperature for 10-15 minutes with occasional gentle swirling to ensure complete dissolution.

-

-

Stock Solution Storage:

-

Once fully dissolved, it is recommended to aliquot the antibody stock solution into smaller, single-use volumes in low-protein binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can damage the antibody.

-

Store the aliquots at -20°C or -80°C for long-term storage. Refer to the manufacturer's specific recommendations for optimal storage temperature and duration.

-

-

Preparation of Working Solutions:

-

For in vitro assays, thaw the required aliquot of the stock solution on ice.

-

Dilute the stock solution to the desired final concentration using the appropriate sterile cell culture medium or assay buffer immediately before use.

-

Important Considerations:

-

Always use low-protein binding tubes and pipette tips to minimize loss of the antibody.

-

The final concentration of any solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid cytotoxicity. For antibody solutions reconstituted in PBS, this is generally not a concern.

-

If precipitation is observed after reconstitution or thawing, the solution can be clarified by centrifugation at 10,000 x g for 5 minutes and using the supernatant.

Mandatory Visualizations

Below are diagrams illustrating the experimental workflow for preparing this compound solutions and the mechanism of action of the corresponding ADC, BAY 1129980.

Caption: Workflow for preparing this compound antibody solutions.

References

Application Notes and Protocols for In Vivo Administration of BAY 1129980 ADC

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1129980, also known as Lupartumab Amadotin, is an antibody-drug conjugate (ADC) that has been investigated for its potential in cancer therapy.[1][2] It is composed of a fully human monoclonal antibody targeting C4.4A (also known as LYPD3), a cell surface protein expressed in various solid tumors, including non-small cell lung cancer (NSCLC).[3][4] The antibody is conjugated to a highly potent auristatin derivative, a microtubule-disrupting agent, via a non-cleavable linker.[3] Upon binding to C4.4A on tumor cells, BAY 1129980 is internalized, leading to the release of the cytotoxic payload and subsequent cell death. This document provides a detailed protocol for the in vivo administration of BAY 1129980 based on preclinical studies.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for BAY 1129980 involves a targeted delivery of a cytotoxic agent to tumor cells expressing the C4.4A antigen.

Caption: Mechanism of action of BAY 1129980 ADC.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical in vivo studies of BAY 1129980.

Table 1: In Vivo Efficacy of BAY 1129980 Monotherapy in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Dose (mg/kg) | Outcome |

| NSCLC | NCI-H292 | Q4D x 3, IV | 1.9 | Minimum Effective Dose, Dose-dependent tumor growth halt |

| NSCLC | NCI-H292 | Q4D x 3, IV | 15 | Marked delay in tumor growth |

| NSCLC | NCI-H322 | Q4D x 3, IV | 1.9 - 15 | Dose-dependent tumor growth halt |

| NSCLC (PDX) | Lu7064, Lu7126, Lu7433, Lu7466 | Q4D x 3, IV | 7.5, 15 | Target-dependent antitumor efficacy |

| ESCC (PDX) | ES0190 | Q4D x 3, IV | 15 | 77% Tumor Growth Inhibition (TGI) |

| ESCC (PDX) | ES0195 | Q4D x 3, IV | 15 | 59% TGI |

| HNSCC (PDX) | HN10847 | Q4D x 3, IV | 15 | 46% TGI |

| HNSCC (PDX) | HN9619 | Q4D x 3, IV | 15 | 34% TGI |

| HNSCC (PDX) | HN10321 | Q4D x 3, IV | 15 | 22% TGI |

| Bladder (PDX) | BL0597 | Q4D x 3, IV | 15 | 41% TGI (transient response) |

| Bladder (PDX) | BL5001 | Q4D x 3, IV | 15 | 93% TGI (strong and complete tumor growth control) |

PDX: Patient-Derived Xenograft; Q4D x 3: every 4 days for 3 doses; IV: Intravenous; TGI: Tumor Growth Inhibition.

Experimental Protocols

The following protocols are synthesized from the methodologies reported in preclinical studies of BAY 1129980.

Animal Models and Tumor Implantation

-

Animal Strain: Female athymic nude mice are commonly used for xenograft studies.

-

Tumor Cell Implantation (for cell line-derived xenografts):

-

Culture human cancer cell lines (e.g., NCI-H292, NCI-H322 for NSCLC) under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in a suitable medium, such as a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 100 µL) into the flank of each mouse.

-

-

Tumor Fragment Implantation (for patient-derived xenografts):

-

Obtain fresh tumor tissue from consenting patients.

-

Implant small tumor fragments (e.g., 3-4 mm3) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).

-

Allow tumors to grow to a palpable size.

-

In Vivo Administration Protocol for BAY 1129980

This protocol outlines the steps for intravenous administration of BAY 1129980 in tumor-bearing mice.

Caption: Experimental workflow for in vivo administration of BAY 1129980.

Materials:

-

BAY 1129980 ADC

-

Vehicle control (e.g., Phosphate Buffered Saline - PBS)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal restraint device

-

Calipers for tumor measurement

-

Scale for body weight measurement

Procedure:

-

Tumor Growth Monitoring: Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Preparation: Reconstitute and dilute BAY 1129980 in the vehicle (e.g., PBS) to the desired final concentrations (e.g., 1.9, 7.5, 15 mg/kg).

-

Administration:

-

Administer BAY 1129980 intravenously (IV) via the tail vein.

-

The dosing schedule is typically every 4 days for 3 doses (Q4D x 3).

-

Administer the vehicle control to the control group using the same schedule and route.

-

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Efficacy is often assessed by calculating the tumor growth inhibition (TGI).

Combination Therapy Protocol

BAY 1129980 has also been evaluated in combination with standard-of-care chemotherapies.

-

Example Combination: In the NCI-H292 model, BAY 1129980 was administered in combination with cisplatin.

-

Administration Schedule:

-

BAY 1129980: Administered intravenously as per the monotherapy protocol.

-

Cisplatin: Administered intraperitoneally (IP) on a different schedule (e.g., on days 8, 11, 14, and 20 in one study).

-

Disclaimer

This document provides a summary of publicly available information on the in vivo administration of BAY 1129980 ADC for research purposes only. The specific details of the protocols may need to be adapted based on the experimental design, animal model, and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lupartumab amadotin - Bayer HealthCare - AdisInsight [adisinsight.springer.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Conjugation of BAY 1135626 to an Antibody

These application notes provide a comprehensive overview and detailed protocols for the conjugation of BAY 1135626, a precursor for an auristatin-based antibody-drug conjugate (ADC), to a monoclonal antibody. The described methodology is intended for researchers, scientists, and drug development professionals working on the creation of targeted cancer therapeutics.

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a promising class of biopharmaceutical drugs designed as a targeted therapy for cancer. ADCs consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently linked to a potent cytotoxic agent (payload) via a chemical linker. This tripartite structure allows for the selective delivery of the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and improving the therapeutic index.

This compound is utilized in the synthesis of BAY 1129980, an auristatin-based anti-C4.4A (LYPD3) ADC for non-small cell lung cancer research[1][2]. Auristatins, such as monomethyl auristatin E (MMAE), are highly potent microtubule-inhibiting agents that are too toxic to be administered as standalone drugs[3]. By conjugating them to a tumor-specific antibody, their powerful cell-killing activity can be harnessed and directed specifically to cancer cells.

Principle of Cysteine-Based Conjugation

The protocol outlined below is based on a common and well-established method for ADC production: the conjugation of a maleimide-activated drug-linker to free thiol (sulfhydryl) groups on the antibody. Native IgG antibodies have interchain disulfide bonds that can be partially reduced to generate reactive thiol groups. These thiols then react with the maleimide group of the drug-linker payload to form a stable thioether bond. This method allows for control over the number of conjugated drug molecules, resulting in a more homogeneous ADC product[4][5].

The overall workflow involves three main steps:

-

Antibody Reduction: Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups.

-

Conjugation: Reaction of the reduced antibody with the maleimide-activated this compound.

-

Purification: Removal of unconjugated drug-linker and purification of the resulting ADC.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Purpose |

| Monoclonal Antibody (IgG) | User-defined | Targeting moiety |

| This compound (Maleimide-activated) | Sourced as needed | Drug-linker payload |

| Tris(2-carboxyethyl)phosphine (TCEP) | e.g., Thermo Fisher Scientific | Reducing agent |

| Phosphate Buffered Saline (PBS), pH 7.4 | e.g., Gibco | Buffer for antibody |

| Propylene Glycol | e.g., Sigma-Aldrich | Co-solvent for drug-linker |

| Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | Solvent for drug-linker |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | Buffer exchange and purification |

| Amicon® Ultra Centrifugal Filter Units (e.g., 50 kDa MWCO) | MilliporeSigma | Concentration and purification |

| Hydrophobic Interaction Chromatography (HIC) Column | e.g., Tosoh Bioscience | ADC characterization (DAR) |

Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation and Reduction

-

Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

-

To generate reactive thiol groups, add a freshly prepared solution of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP per mole of antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation of this compound to the Antibody

-

Immediately after antibody reduction and TCEP removal, prepare the this compound solution. Dissolve the maleimide-activated drug-linker in a minimal amount of DMSO and then dilute with propylene glycol or another suitable co-solvent.

-

Add the dissolved this compound to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups (assuming approximately 8 thiol groups per antibody after reduction).

-

Allow the conjugation reaction to proceed for 1-2 hours at room temperature with gentle mixing, protected from light.

-

Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20 minutes.

Step 3: Purification of the Antibody-Drug Conjugate

-

The resulting ADC solution can be purified using a desalting column to remove unconjugated drug-linker and other small molecules.

-

For further purification and concentration, centrifugal filter units (e.g., 50 kDa MWCO) can be used. Wash the ADC with PBS several times according to the manufacturer's protocol.

-

The final purified ADC should be stored at 2-8°C or at -80°C for long-term storage, potentially with the addition of a stabilizing buffer.

Characterization of the ADC

After purification, it is crucial to characterize the ADC to determine its concentration, drug-to-antibody ratio (DAR), and purity.

| Parameter | Method | Description |

| ADC Concentration | UV-Vis Spectroscopy (A280) | Measure the absorbance at 280 nm to determine the protein concentration. Correction for the drug's absorbance at this wavelength may be necessary. |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | HIC separates ADC species based on the number of conjugated drug molecules. The weighted average of the different species provides the average DAR. |

| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | SEC separates molecules based on size and can be used to determine the percentage of monomeric ADC and detect any aggregation. |

Visual Representations

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. Antibody BCN-PEG2-VC-PAB-MMAE Conjugation Kits, 1 vial | BroadPharm [broadpharm.com]

- 4. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]

BAY 1135626: Comprehensive Application Notes for Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and essential data for the preparation and storage of stock solutions of BAY 1135626, a key component in the synthesis of the antibody-drug conjugate (ADC) BAY 1129980. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the compound in experimental settings.

Physicochemical and Solubility Data

Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅₅H₈₆N₁₀O₁₁ | [1] |

| Molecular Weight | 1063.33 g/mol | [1] |

| Solubility in DMSO | 100 mg/mL (94.04 mM) | [1] |

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a concentrated stock solution of this compound. It is critical to use anhydrous, high-purity solvents to maximize solubility and stability.

Materials:

-

This compound powder

-

Anhydrous, pure Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated precision balance

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For a 10 mM stock solution, for example, you would add 94.04 µL of DMSO for every 1 mg of this compound.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. To ensure complete dissolution, sonicate the solution in an ultrasonic bath.[1] Note that hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened bottle of anhydrous DMSO is highly recommended.[1]

-

Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials to avoid repeated freeze-thaw cycles.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

DOT Script for Stock Solution Preparation Workflow:

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Stability

The long-term stability of the this compound stock solution is dependent on proper storage conditions. The following table provides recommended storage temperatures and durations.

| Storage Condition | Duration | Notes |

| -80°C | 6 months | Recommended for long-term storage. |

| -20°C | 1 month | Suitable for short-term storage. |

Key Storage Recommendations:

-

Protect from Light: this compound should be stored in light-protecting vials or in a dark environment to prevent photodegradation.

-

Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquotting into single-use volumes is strongly advised.

-

Ensure Proper Sealing: Vials should be sealed tightly to prevent solvent evaporation and contamination.

Mechanism of Action: Synthesis of an Antibody-Drug Conjugate

This compound is a precursor molecule used in the synthesis of BAY 1129980, an antibody-drug conjugate (ADC). The anti-tumor activity is not inherent to this compound itself but is realized through the ADC. The ADC, BAY 1129980, is an auristatin-based conjugate that targets C4.4A (LYPD3), a protein expressed in non-small cell lung cancer (NSCLC).

The general mechanism is as follows:

-

Synthesis: this compound is chemically conjugated to an antibody that specifically targets the C4.4A protein on cancer cells, forming the ADC BAY 1129980.

-

Targeting: The ADC circulates in the body and binds to the C4.4A protein on the surface of tumor cells.

-

Internalization: Upon binding, the ADC is internalized by the cancer cell.

-

Payload Release: Inside the cell, the auristatin payload is released from the antibody.

-

Cytotoxicity: The released auristatin, a potent cytotoxic agent, disrupts cellular processes, leading to the death of the cancer cell.

DOT Script for the Role of this compound in ADC-mediated Cytotoxicity:

Caption: Role of this compound in ADC Synthesis and Action.

References

Application of BAY 1129980 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical application of BAY 1129980, an antibody-drug conjugate (ADC), in NSCLC xenograft models. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to BAY 1129980

BAY 1129980, also known as Lupartumab amadotin, is an investigational ADC designed for the treatment of solid tumors expressing C4.4a (also known as LYPD3).[1] C4.4a is a cell surface protein associated with cancer and metastasis, with notable expression in NSCLC, particularly the squamous cell carcinoma subtype.[2][3][4] BAY 1129980 consists of a fully human monoclonal antibody targeting C4.4a, linked to a potent microtubule-disrupting agent, a derivative of auristatin.[2] The ADC is engineered to selectively deliver the cytotoxic payload to tumor cells expressing C4.4a, minimizing systemic toxicity.

Mechanism of Action